Positional Isomer Potency Differential: Meta vs. Para Substitution Effect on FXa Inhibition (Class-Level and Cross-Study Comparison with Apixaban and Analog CAS 941872-56-6)
The meta-substituted 2-oxopiperidin-1-yl geometry of CAS 941979-22-2 introduces a measurable potency shift relative to its para-substituted isomer (CAS 941872-56-6) and the clinical benchmark apixaban. While apixaban achieves a Ki of 0.08 nM against human FXa [1], the para-substituted benzamide analog (CAS 941872-56-6) retains sub-nanomolar activity (reported Ki ≤ 1 nM) [2]. The meta-substituted isomer (CAS 941979-22-2) is predicted, based on SAR trends established across multiple benzamide-based FXa inhibitor series, to exhibit a 5- to 50-fold reduction in potency compared to the para isomer due to suboptimal presentation of the P4 benzamide group within the S4 aryl-binding pocket [3]. This gradient in potency provides a critically useful tool for SAR deconvolution where intermediate-affinity probes are required to detect subtle binding perturbations.
| Evidence Dimension | Factor Xa inhibitory potency (Ki, human enzyme) |
|---|---|
| Target Compound Data | Estimated Ki ~ 4–40 nM (meta-substituted; potency range inferred from class SAR trends for benzamide positional isomers) |
| Comparator Or Baseline | Apixaban (clinical FXa inhibitor): Ki = 0.08 nM [1]; Para-substituted isomer (CAS 941872-56-6): Ki ≤ 1 nM [2] |
| Quantified Difference | Approximately 50- to 500-fold reduction versus apixaban; approximately 4- to 40-fold reduction versus para-substituted isomer [3] |
| Conditions | In vitro chromogenic FXa inhibition assay; purified human Factor Xa; comparison across published benzamide inhibitor series and structural analogs |
Why This Matters
For research groups constructing concentration-response curves or studying resistance mutations, a compound with intermediate potency can serve as a tool to identify sub-optimal binding modes without the confounding total suppression observed with ultra-potent agents like apixaban.
- [1] Pinto, D. J. P., et al. (2007). Discovery of apixaban. Journal of Medicinal Chemistry, 50(22), 5339-5356. (Reports apixaban Ki = 0.08 nM for human FXa). View Source
- [2] Zhu, B. Y., Scarborough, R. M., & Bauer, S. M. (2005). Factor Xa inhibitors. U.S. Patent No. 6,835,739. (Provides IC50 and Ki data for para-substituted benzamide analogs including CAS 941872-56-6). View Source
- [3] Millennium Pharmaceuticals, Inc. (2019). Benzamides and related inhibitors of factor Xa. U.S. Patent Application No. 15/466,530. (Describes meta-substituted benzamide positional isomer SAR trends and synthetic intermediates). View Source
